molecular formula C24H8Cl10 B1669995 Decachloroquaterphenyl CAS No. 89590-79-4

Decachloroquaterphenyl

Cat. No.: B1669995
CAS No.: 89590-79-4
M. Wt: 650.8 g/mol
InChI Key: GVCBUVOIDGQOSL-UHFFFAOYSA-N
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Description

Decachloroquaterphenyl (CAS: Not explicitly provided; Product Code: H581685) is a fully chlorinated quaterphenyl compound, consisting of four benzene rings linked in a linear arrangement and substituted with ten chlorine atoms.

Properties

CAS No.

89590-79-4

Molecular Formula

C24H8Cl10

Molecular Weight

650.8 g/mol

IUPAC Name

1,2,4-trichloro-5-[2,5-dichloro-4-[2,5-dichloro-4-(2,4,5-trichlorophenyl)phenyl]phenyl]benzene

InChI

InChI=1S/C24H8Cl10/c25-15-3-11(13-5-21(31)23(33)7-19(13)29)17(27)1-9(15)10-2-18(28)12(4-16(10)26)14-6-22(32)24(34)8-20(14)30/h1-8H

InChI Key

GVCBUVOIDGQOSL-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)C3=CC(=C(C=C3Cl)C4=CC(=C(C=C4Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)C3=CC(=C(C=C3Cl)C4=CC(=C(C=C4Cl)Cl)Cl)Cl

Appearance

Solid powder

Other CAS No.

89590-79-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decachloroquaterphenyl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Decachloroquaterphenyl belongs to the class of polychlorinated aromatic hydrocarbons, sharing similarities with polychlorinated biphenyls (PCBs) and chlorinated terphenyls. Key comparisons include:

Property This compound Decachlorobiphenyl (PCB-209) Octachlorodibenzofuran (OCDF)
Molecular Formula C₆H₄Cl₁₀ (quaterphenyl) C₁₂Cl₁₀ C₁₂Cl₈O
Molecular Weight ~492.6 (estimated) 498.6 460.3
Chlorine Content 10 Cl atoms 10 Cl atoms 8 Cl atoms
Solubility in Water Extremely low (<0.1 mg/L)* <0.01 mg/L <0.001 mg/L
Log Kow (Octanol-Water) ~8.5 (estimated) 8.2–8.7 6.8–7.5

*Estimated based on structural analogs.

Key Findings :

  • Its stability is likely comparable to PCB-209, a fully chlorinated biphenyl known for environmental persistence .

Toxicity and Environmental Impact

Acute and Chronic Toxicity
  • This compound: No direct toxicological data are available.
  • PCB-209 : Classified as a persistent organic pollutant (POP) with evidence of neurotoxicity and immune suppression in animal models .
  • OCDF: A dioxin-like compound with extreme toxicity (TEF = 0.1–1.0) and carcinogenic effects at low concentrations .
Environmental Persistence
  • All three compounds exhibit long half-lives in soil (>5 years) and resistance to microbial degradation. This compound’s larger molecular size may reduce volatilization but enhance adsorption to organic matter .

Regulatory Status and Industrial Use

  • PCB-209 : Banned globally under the Stockholm Convention due to persistence and toxicity .
  • OCDF : Regulated as an unintentional byproduct under the Stockholm Convention, with strict emission controls .

Industrial Context :

  • Chlorophenols and PCBs have historically been replaced by brominated flame retardants (e.g., decabromodiphenyl ether) or non-halogenated alternatives (e.g., phosphorus-based compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Decachloroquaterphenyl
Reactant of Route 2
Reactant of Route 2
Decachloroquaterphenyl

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